molecular formula C9H14BrN B6360519 1-Propyl-4-methylpyridinium bromide;  99% CAS No. 70850-58-7

1-Propyl-4-methylpyridinium bromide; 99%

Cat. No. B6360519
CAS RN: 70850-58-7
M. Wt: 216.12 g/mol
InChI Key: PFHLTPKOPGZYEN-UHFFFAOYSA-M
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Description

1-Propyl-4-methylpyridinium bromide is a chemical compound that has been widely studied for its potential applications in various fields of research and industry. It is a structurally diverse pyridinium salt, which is a familiar structure in many natural products and bioactive pharmaceuticals .


Synthesis Analysis

A novel type of pyridinium-based tags, 1- [3- [ (2-iodo-1-oxoethyl)amino]propyl]-4-methylpyridinium bromide (IMP) and 1- [3- [ (2-iodo-1-oxoethyl)amino]propyl]-4-propylpyridinium bromide (IPP), were designed, synthesized, and applied to the derivatization of thiol-containing peptides .


Molecular Structure Analysis

The sum formula of 1-Propyl-4-methylpyridinium bromide is C9H14BrN . The molecular weight is 216.12 g/mol.


Chemical Reactions Analysis

Pyridinium salts have played an intriguing role in a wide range of research topics due to their synthetic routes and reactivity . They have been used in the derivatization of thiol-containing peptides .


Physical And Chemical Properties Analysis

The melting point of 1-Propyl-4-methylpyridinium bromide is 55 °C . The micellization and surface activity properties of long-chain pyridinium ionic liquids in aqueous solution were systematically investigated through electronic conductivity measurement, surface tension, and ultraviolet-absorption spectra .

Scientific Research Applications

Pyridinium Ionic Liquids

Pyridinium salts, including 1-Propyl-4-methylpyridinium bromide, are important in the field of ionic liquids . These ionic liquids have unique properties such as low melting points, high thermal stability, and excellent solvating abilities, making them useful in a variety of applications, including green chemistry and electrochemistry .

Pyridinium Ylides

Pyridinium salts are also used to form pyridinium ylides, which are valuable intermediates in organic synthesis . They can participate in various reactions, leading to the formation of complex organic structures .

Anti-Microbial Agents

Pyridinium salts have shown potential as anti-microbial agents . Their ability to disrupt microbial cell membranes makes them effective against a range of bacteria and fungi .

Anti-Cancer Agents

Research has indicated that pyridinium salts may have anti-cancer properties . They can interact with biological targets in cancer cells, potentially leading to cell death .

Anti-Malarial Agents

Pyridinium salts are being explored for their anti-malarial activity . They may inhibit the growth of Plasmodium parasites, which cause malaria .

Anti-Cholinesterase Inhibitors

These compounds have been studied for their potential as anti-cholinesterase inhibitors . This could make them useful in the treatment of conditions like Alzheimer’s disease .

Materials Science

In the field of materials science, pyridinium salts are used for their unique properties . They can contribute to the development of advanced materials with tailored properties .

Gene Delivery

Pyridinium salts have been used in biological research related to gene delivery . They can form complexes with DNA, facilitating its delivery into cells .

Safety and Hazards

According to the Safety Data Sheet, risks cannot be excluded if the product is handled inappropriately. It is advised to avoid contact with skin or inhalation of spillage, dust, or vapor. Avoid dust formation. Contaminated clothing should be removed and washed before being reused .

Future Directions

Pyridinium salts have been highlighted for their importance in various applications, including their use as pyridinium ionic liquids, pyridinium ylides, anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery . The novel tags are promising for highly efficient thiol-containing peptide identification in proteome research, especially for low concentrations .

Mechanism of Action

Target of Action

1-Propyl-4-methylpyridinium bromide is a type of pyridinium-based tag . These tags are primarily used in the derivatization of thiol-containing peptides . Therefore, the primary targets of this compound are thiol-containing peptides.

Mode of Action

The compound interacts with its targets (thiol-containing peptides) through a process called derivatization . This process involves the chemical modification of a compound (in this case, thiol-containing peptides) to create a derivative that can be more easily detected or that has improved properties .

Biochemical Pathways

It is known that pyridinium salts, which include 1-propyl-4-methylpyridinium bromide, have been used in a wide range of research topics, including as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors . This suggests that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

It is known that the peptide derivatives created through the derivatization process with this compound were found to be stable at room temperature for at least one week . This suggests that the compound may have good stability, which could impact its bioavailability.

Result of Action

The primary result of the action of 1-Propyl-4-methylpyridinium bromide is the derivatization of thiol-containing peptides . This derivatization process results in improved ionization efficiency and increased charge states, which are beneficial for the analysis of these peptides by mass spectrometry . Furthermore, the use of this compound in the derivatization process has been shown to increase the identification efficiency of thiol-containing peptides .

Action Environment

The action environment of 1-Propyl-4-methylpyridinium bromide can influence its action, efficacy, and stability. For instance, the stability of the peptide derivatives created through the derivatization process with this compound was tested at room temperature . This suggests that temperature could be an important environmental factor influencing the action of this compound.

properties

IUPAC Name

4-methyl-1-propylpyridin-1-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N.BrH/c1-3-6-10-7-4-9(2)5-8-10;/h4-5,7-8H,3,6H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHLTPKOPGZYEN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1=CC=C(C=C1)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propyl-4-methylpyridinium bromide

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